molecular formula C8H12ClNO3 B1417500 ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate CAS No. 65713-76-0

ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate

Cat. No.: B1417500
CAS No.: 65713-76-0
M. Wt: 205.64 g/mol
InChI Key: XEMSYXJMPIRINH-UHFFFAOYSA-N
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Description

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is an organic compound with a complex structure that includes an amino group, a chloroacetyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Hydroxy derivatives with enhanced reactivity.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate: This compound has an additional ethoxyphenyl group, which may alter its reactivity and biological activity.

    Ethyl (2E)-2-(chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

65713-76-0

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

ethyl 4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3

InChI Key

XEMSYXJMPIRINH-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/C(=N)C

SMILES

CCOC(=O)C(=C(CCl)O)C(=N)C

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C(=N)C

Origin of Product

United States

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